molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No.: B043277
CAS No.: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Description

Benzyl acetate is an organic ester with the molecular formula CH3COOCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid. This compound is known for its sweet, pleasant aroma reminiscent of jasmine, making it a popular ingredient in personal hygiene and health care products . It is also found in the essential oils of ylang-ylang and neroli, and is used as a flavoring agent in various cosmetics and personal care products.

Mechanism of Action

Target of Action

Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is primarily attractive to males of various species of orchid bees . The bees collect it and use it as an intra-specific pheromone . In apiculture, this compound is used as a bait to collect bees .

Mode of Action

It is known that the compound has a sweet and pleasant aroma , which is likely to play a role in its attractiveness to orchid bees.

Biochemical Pathways

This compound is formed by the condensation of benzyl alcohol and acetic acid . It is part of the phenylpropene metabolism pathway, which has been studied more clearly in model plants like petunia and Arabidopsis .

Pharmacokinetics

A kinetic study of benzyl [1-14c]acetate, a lipophilic probe of [1-14c]acetate, was conducted in rat brains . The highest brain uptake was observed immediately after injecting either [1-14C]BA or [2-14C]BA, and both subsequently disappeared from the brain in a single-exponential manner .

Result of Action

The primary result of the action of this compound is its attraction to orchid bees, which collect it and use it as an intra-specific pheromone . It also finds applications in personal hygiene and health care products due to its sweet and pleasant aroma .

Action Environment

Direct contact with skin or eyes may cause irritation, and inhaling the vapors can lead to respiratory discomfort . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability, although specific studies on this aspect are lacking.

Biochemical Analysis

Biochemical Properties

Benzyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the synthesis of this compound is catalyzed by benzyl alcohol acetyltransferase (BEAT), using benzyl alcohol and acetyl coenzyme A . Cytochrome P450s and short-chain dehydrogenases/reductases might also influence the biosynthesis of this compound by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it interacts with PmPAL enzymes and PmMYB4 transcription factors, which play important roles in regulating the accumulation of key biosynthetic precursors to these compounds .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the biosynthetic pathways for this compound belong to the broader phenylpropene metabolic pathway .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl acetate is primarily synthesized through the esterification process, which involves the reaction of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction proceeds under gentle heating in a reflux setup, followed by distillation to isolate the product from the reaction mixture.

Industrial Production Methods: Industrial production methods for this compound include:

    Direct Dehydration: Benzyl alcohol and acetic acid are processed to synthesize this compound.

    Sodium Acetate Method: Benzyl chloride and acetic acid are synthesized using sodium acetate.

    Direct Oxidation Esterification: Toluene and acetic acid undergo direct oxidation esterification.

Chemical Reactions Analysis

Types of Reactions: Benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing acids.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and acetic acid.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Benzyl alcohol.

Properties

IUPAC Name

benzyl acetate
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InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
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DSSTOX Substance ID

DTXSID0020151
Record name Benzyl acetate
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Molecular Weight

150.17 g/mol
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Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
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Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
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Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
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Color/Form

WATER-WHITE LIQUID

CAS No.

140-11-4
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Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
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Synthesis routes and methods I

Procedure details

Glycine benzyl ester p-toluenesulfonate salt (6.03 g) was dissolved in DMF prior to the addition of Hunig's base (12.4 mL) and 2-(tert-butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (6 g) (Takagishi et al., Synlett 1992, 360). After cooling to 0° C., BOP Reagent (8.69 g) was added. The resulting mixture was warmed to rt and was stirred 96 h. EtOAc was added along with 1 N HCl solution. The EtOAc layer was washed with 1 N HCl (aq), NaHCO3 solution (aq), and brine. The EtOAc was dried (MgSO4), filtered, and concentrated. Flash chromatography of the resulting residue gave 2-tert-butoxycarbonylamino-5-trifluoromethyl-benzoylamino)-acetic acid benzyl ester (5.78 g). MS found: (M+Na)+=475.3.
Quantity
6.03 g
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12.4 mL
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6 g
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8.69 g
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Synthesis routes and methods II

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
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cobaltous 2-ethyl hexanoate
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Yield
25%

Synthesis routes and methods III

Procedure details

Using a catalyst consisting of 0.6% Pd, 0.5% Au and 1.0% Bi, without added promoter, under the following reaction conditions: 150° C.; 1100 psig air pressure, reaction time: 3 hours and 1:1 molar ratio of acetic acid to toluene, 1016 grams of benzyl acetate per gram Pd are obtained.
[Compound]
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Au
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Bi
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Synthesis routes and methods IV

Procedure details

A process for producing benzyl acetate by oxyacetoxylation of toluene with acetic acid and oxygen in a liquid phase in the presence of oxyacetoxylation-active catalyst, comprising steps of feeding toluene, acetic acid, and oxygen to an oxyacetoxylation reactor to cause reaction and to obtain an effluent from the reactor; introducing the effluent from the reactor to a gas-liquid separator to separate a gas phase mainly composed of oxygen and nitrogen and a liquid phase mainly composed of toluene, acetic acid, and benzyl acetate; introducing the liquid phase discharged from the gas-liquid separator to a starting material recovery column to separate the liquid phase by distillation into a column top distillate mainly composed of toluene and acetic acid and a column bottom liquid mainly composed of benzyl acetate; recycling the column top distillate from the starting material recovery column to the oxyacetoxylation reactor; introducing the column bottom liquid of the starting material recovery column to a low-boiler removal column to separate the column bottom liquid by distillation into a column top fraction mainly composed of benzaldehyde and a column bottom fraction mainly composed of benzyl acetate; introducing the column bottom fraction of the low-boiler removal column to a high-boiler removal column for distillation to obtain benzyl acetate from the column top thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl acetate
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Benzyl acetate
Reactant of Route 3
Benzyl acetate
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Benzyl acetate
Reactant of Route 5
Reactant of Route 5
Benzyl acetate
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Benzyl acetate
Customer
Q & A

Q1: Benzyl acetate is known for its pleasant aroma. What is its natural source, and how does its scent profile contribute to pollinator attraction?

A1: this compound is a natural component of several essential oils and flower absolutes, particularly from jasmine, hyacinth, and gardenia. [] This pleasant, fruity aroma attracts specific pollinators, such as euglossine bees. Research suggests that orchids utilize specific combinations and proportions of this compound with other compounds to attract specific euglossine bee species, thus enhancing pollination efficiency and reducing interspecific outcrossing. []

Q2: How does the structure of this compound relate to its odor profile, particularly in attracting specific insects like fruit flies?

A2: The planar aromatic ring in this compound plays a crucial role in its interaction with olfactory receptors in insects like fruit flies. [] While modifications at the para position generally reduce attraction for oriental fruit flies, certain substitutions, like p-hydroxy, p-methoxy, p-acetoxy, and p-cyano, significantly enhance attraction for melon flies. This suggests the existence of specific olfactory receptor interactions, emphasizing the importance of structural nuances in attracting specific insect species. []

Q3: What are the common methods for synthesizing this compound?

A3: this compound is primarily synthesized via the esterification of benzyl alcohol and acetic acid. [, , , , ] Various catalysts have been explored to enhance yield and efficiency, including strong acid cation exchange resins, inorganic salts like FeCl3 and Fe2(SO4)3, inorganic acids like H2SO4, heteropoly compounds, solid superacids, organic salts, and ionic liquids. [, , , , , ]

Q4: How does phase transfer catalysis (PTC) contribute to the efficient synthesis of this compound?

A4: PTC offers a simple and rapid method for synthesizing this compound using anhydrous sodium acetate and benzyl chloride. [] This method utilizes catalysts like polyethylene glycol, polyvinyl alcohol, and benzyl triethyl ammonium bromide (TEBA), with TEBA demonstrating superior yield. [] The choice of catalyst, along with factors like reactant molar ratio, catalyst amount, reaction time, and temperature, significantly influence the final yield of this compound. []

Q5: What are the advantages of using solid superacids like S2O82-/ZrO2-Cr2O3 as catalysts in this compound synthesis?

A5: Solid superacids, like S2O82-/ZrO2-Cr2O3, offer several advantages as catalysts for this compound synthesis, including high yield, facile catalyst recovery and reusability, and impressive activity stability. [] The synthesis process involves reacting acetic acid with benzyl alcohol, and optimizing parameters like the molar ratio of reactants, catalyst amount, reaction time, and water removal techniques are crucial for maximizing this compound yield. []

Q6: Can you describe the role of heteropoly acids, specifically SiW12/SiO2, in the synthesis of this compound under ultrasonic irradiation?

A6: Heteropoly acid catalysts, such as SiW12/SiO2, exhibit high activity and stability in catalyzing this compound synthesis from benzyl alcohol and glacial acetic acid, particularly under ultrasonic irradiation. [] Characterization techniques like infrared spectrometry (IR) and X-ray diffraction (XRD) confirm the Keggin-type structure of the heteropoly acid, indicating its stability. [] Optimizing factors like reaction temperature, catalyst amount, molar ratio of reactants, and reaction time, along with utilizing appropriate ultrasound frequency and intensity, are crucial for maximizing this compound yield. []

Q7: How does the presence of this compound affect the solubility of other substances, particularly in cosmetic applications?

A7: this compound, when complexed with cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD), demonstrates enhanced solubility in aqueous solutions. [] This property is particularly beneficial in cosmetic applications, where it helps increase the solubility of fragrance materials like linalool. [] This complexation not only improves solubility but also offers controlled release of fragrances, enhancing their longevity and overall performance in cosmetic products. []

Q8: What analytical techniques are used to monitor and quantify this compound, particularly in complex matrices like floral scents?

A10: Solid-phase microextraction (SPME), coupled with gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID), is a powerful tool for analyzing volatile organic compounds, including this compound, in complex matrices like floral scents. [] SPME offers a solvent-free, efficient method for extracting and concentrating volatiles, while GC-MS or GC-FID provides the sensitivity and selectivity needed for identification and quantification. [] This technique enables researchers to study the composition of floral scents, monitor the emission of volatiles, and understand their ecological roles. []

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